In Vitro PPARα Potency: LY518674 Displays 3,100-Fold Greater Functional Activity Than Fenofibric Acid
LY518674 demonstrates markedly superior in vitro potency at human PPARα compared to the active metabolite of fenofibrate. In transient cotransfection assays, LY518674 exhibited an EC50 of 42 nM for human PPARα, whereas fenofibric acid was 3,100-fold less potent in the same assay system [1]. Additionally, in direct receptor binding competition assays, LY518674 displayed >3,000-fold greater binding affinity than fenofibric acid [1]. This potency differential translates to effective PPARα activation at nanomolar versus micromolar concentrations, establishing LY518674 as a high-precision tool for studying PPARα biology without requiring supraphysiological compound concentrations that may introduce off-target effects.
| Evidence Dimension | Functional activation of human PPARα (EC50) and receptor binding affinity |
|---|---|
| Target Compound Data | EC50 = 42 nM (human PPARα cotransfection assay); >3,000-fold greater binding affinity than fenofibric acid in competition binding |
| Comparator Or Baseline | Fenofibric acid: 3,100-fold less potent in cotransfection assay (exact EC50 not determinable due to solubility limitations at high concentrations); baseline binding affinity |
| Quantified Difference | 3,100-fold difference in functional potency; >3,000-fold difference in binding affinity |
| Conditions | Transient cotransfection assays in CV-1 cells expressing human PPARα-GAL4 chimeric receptor and a luciferase reporter; direct receptor binding competition assays using [3H]GW2331 radioligand |
Why This Matters
This 3,100-fold potency advantage enables researchers to achieve robust PPARα activation at nanomolar concentrations, minimizing solvent toxicity, precipitation artifacts, and off-target receptor engagement that confound experiments using high-micromolar fenofibrate concentrations.
- [1] Singh JP, Kauffman RF, Bensch W, Wang G, McClelland P, Bean J, et al. Identification of a Novel Selective Peroxisome Proliferator-Activated Receptor α Agonist, 2-Methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic Acid (LY518674), That Produces Marked Changes in Serum Lipids and Apolipoprotein A-1 Expression. Mol Pharmacol. 2005;68(3):763-768. View Source
